Di-sec-butyl succinate chemical and physical properties
Di-sec-butyl succinate chemical and physical properties
An In-depth Technical Guide to Di-sec-butyl Succinate: Properties, Synthesis, and Applications
Introduction
Di-sec-butyl succinate (DSBS) is a diester of succinic acid and sec-butanol, belonging to the broader class of dialkyl succinates.[1] With the IUPAC name dibutan-2-yl butanedioate, this colorless liquid is distinguished by its branched sec-butyl ester groups, which impart specific physical and chemical properties that differentiate it from its linear isomer, di-n-butyl succinate.[1][2] These structural nuances significantly influence its reactivity, solubility, and performance in various industrial applications.[1]
This technical guide provides a comprehensive overview of di-sec-butyl succinate for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, synthesis methodologies, spectroscopic characterization, analytical procedures, key applications, and safety protocols. The insights provided are grounded in established scientific principles and aim to equip the reader with a thorough understanding of this versatile chemical compound.
Chemical Identity and Physicochemical Properties
The fundamental identifiers and properties of di-sec-butyl succinate are crucial for its handling, application, and analysis. Its branched alkyl chains are a key structural feature that influences its physical state, boiling point, and solvency characteristics.[1]
Table 1: Chemical Identifiers for Di-sec-butyl Succinate
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | dibutan-2-yl butanedioate | [2] |
| CAS Number | 626-31-3 | [2][3] |
| Molecular Formula | C₁₂H₂₂O₄ | [2][3] |
| Molecular Weight | 230.30 g/mol | [2][3] |
| InChI | InChI=1S/C12H22O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h9-10H,5-8H2,1-4H3 | [2] |
| Canonical SMILES | CCC(C)OC(=O)CCC(=O)OC(C)CC |[2] |
Table 2: Physical and Chemical Properties of Di-sec-butyl Succinate
| Property | Value | Source |
|---|---|---|
| Physical State | Liquid | [4] |
| Appearance | Colorless | [4] |
| Boiling Point | 252.6 °C (at 760 mmHg) | [3] |
| Density | 0.982 g/cm³ | [3] |
| Solubility | Insoluble in water; Soluble in alcohols and ethers. | [5] |
| XLogP3 | 2.5 |[2] |
Synthesis and Reaction Mechanism
Di-sec-butyl succinate is most commonly synthesized via the Fischer esterification of succinic acid (or its anhydride) with sec-butanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[6][7]
The Fischer Esterification Mechanism
The causality behind this acid-catalyzed reaction is fundamental to organic synthesis. The process begins with the protonation of the carbonyl oxygen of succinic acid by the acid catalyst. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl group of sec-butanol. The reaction proceeds through a tetrahedral intermediate. A series of proton transfers follows, leading to the formation of water as a leaving group. The elimination of water and subsequent deprotonation of the resulting ester yields the final product. Since succinic acid is a dicarboxylic acid, this process occurs at both carboxylic acid groups to yield the diester.[6]
Caption: Fischer Esterification workflow for Di-sec-butyl Succinate synthesis.
An alternative synthetic route is the transesterification of a simpler dialkyl succinate, such as dimethyl succinate, with sec-butanol. This method is particularly advantageous when the starting dialkyl succinate is more readily available or cost-effective.[1]
Spectroscopic Characterization
The structural confirmation and purity assessment of di-sec-butyl succinate are reliably achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers a complete structural elucidation.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence of the ester functional group.
-
C=O Stretch: A very strong and sharp absorption band is expected in the region of 1730-1750 cm⁻¹. This is the most prominent peak and is characteristic of the carbonyl group in an aliphatic ester.[8]
-
C-O Stretch: Two distinct stretching vibrations for the C-O single bonds of the ester linkage will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.[8]
-
C-H Stretch: Absorption bands corresponding to the sp³ C-H bonds of the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the chemically non-equivalent protons of the sec-butyl and succinate moieties. The methylene protons (-CH₂-) of the succinate backbone are expected to appear as a singlet around 2.5-2.7 ppm. The methine proton (-CH-) of the sec-butyl group, being adjacent to the electron-withdrawing oxygen, will appear as a multiplet further downfield. The methylene (-CH₂-) and methyl (-CH₃) protons of the sec-butyl group will have characteristic chemical shifts and splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will show unique signals for each carbon atom. The carbonyl carbon of the ester will be the most downfield signal, typically in the 170-175 ppm range. The carbons of the sec-butyl groups and the succinate backbone will appear at distinct chemical shifts in the upfield region.[2]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum will exhibit a molecular ion peak ([M]⁺) at an m/z value corresponding to the molecular weight of the compound (230.30 g/mol ).[2]
-
Fragmentation Pattern: Characteristic fragment ions will be observed due to the cleavage of the ester bonds. Common fragments include the loss of a sec-butoxy group and ions corresponding to the sec-butyl cation and the succinate backbone. Key fragments observed in the NIST library for this compound include m/z values of 157, 119, and 101.[2]
Analytical Procedure: Purity Determination by Gas Chromatography (GC)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for determining the purity of volatile organic compounds like di-sec-butyl succinate. The principle relies on the separation of components in a mixture based on their differential partitioning between a stationary phase (in the column) and a mobile phase (carrier gas).[10]
Experimental Protocol
This protocol provides a self-validating system for assessing the purity of a di-sec-butyl succinate sample.
1. Principle: The sample is volatilized and transported through a capillary column by an inert carrier gas. Separation occurs based on the analyte's boiling point and affinity for the stationary phase. The FID detects carbon-containing compounds as they elute, generating a signal proportional to their concentration. Purity is calculated using the area percent method, assuming all components have a similar response factor.[11][12]
2. Instrumentation and Conditions:
-
System: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen, constant flow rate (e.g., 1.0 mL/min).
-
Temperatures:
-
Inlet: 250 °C
-
Detector: 280 °C
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Injection: 1 µL, Split ratio 50:1.
3. Reagents:
-
Sample: Di-sec-butyl succinate.
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
4. Sample Preparation:
-
Accurately weigh approximately 50 mg of the di-sec-butyl succinate sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent. Mix thoroughly.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
5. Analysis Procedure:
-
Inject a solvent blank to ensure no interfering peaks are present from the solvent.
-
Inject the prepared sample solution into the GC system.
-
Record the chromatogram until all components have eluted.
6. Data Analysis and Calculation:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the percentage purity using the area normalization formula:[12]
-
% Purity = (Area of DSBS Peak / Total Area of All Peaks) x 100
-
-
Trustworthiness Check: The solvent peak should be excluded from the total area calculation. The method's reliability can be confirmed by running a reference standard of known purity to verify retention time and response.
Caption: Workflow for purity determination of Di-sec-butyl Succinate by GC-FID.
Applications and Field Insights
The unique branched structure of di-sec-butyl succinate makes it a valuable component in several advanced material applications.
-
Plasticizers: It is used as a plasticizer in polymer formulations. The branched sec-butyl groups disrupt polymer chain packing more effectively than linear chains, increasing flexibility, reducing brittleness, and improving low-temperature performance in materials like PVC and other resins.[3]
-
Coatings, Adhesives, and Sealants: In these applications, it acts as a coalescing agent and plasticizer, enhancing the workability and durability of the final product. Its good solubility in organic matrices and resistance to hydrolysis contribute to the longevity and performance of the coatings.[3]
-
Catalysis in Polymerization: Substituted succinates, including di-sec-butyl succinate, are employed as internal electron donors in Ziegler-Natta catalysts for olefin polymerization (e.g., polypropylene). The steric hindrance provided by the sec-butyl groups has a profound influence on the stereospecificity of the polymerization, leading to polymers with higher isotacticity, increased crystallinity, and improved physical properties compared to those made with older phthalate-based donors.[1]
-
Precursor for Biodegradable Polymers: Di-sec-butyl succinate can serve as a monomer or precursor in the synthesis of Poly(butylene succinate) (PBS) and its copolymers.[1] PBS is a highly promising biodegradable polyester with thermal properties and processability comparable to polypropylene, making it a sustainable alternative for applications in packaging, agriculture, and textiles.[13][14]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for di-sec-butyl succinate is not widely available, data from its isomer, di-n-butyl succinate, and general principles of chemical safety provide reliable guidance.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Ensure adequate ventilation; if exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[4][15]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in accordance with good industrial hygiene and safety practices.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials.[16]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[4]
-
Hazardous Decomposition: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[4]
Conclusion
Di-sec-butyl succinate is a versatile diester whose utility is directly linked to its branched molecular architecture. Its properties make it a high-performance plasticizer, a critical component in modern polymerization catalysis, and a building block for sustainable biodegradable polymers. A thorough understanding of its chemical and physical properties, supported by robust analytical methods for quality control, is essential for leveraging its full potential in research and industrial applications.
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IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography. Retrieved from [Link]
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MasterOrganicChemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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ResearchGate. (n.d.). Esterification of succinic acid with n-butanol. Retrieved from [Link]
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SciELO. (2017). Determination of Alkyl Esters Content by Gas Chromatography. Retrieved from [Link]
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MDPI. (n.d.). A Review on Properties and Application of Bio-Based Poly(Butylene Succinate). Retrieved from [Link]
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Papamokos, G., et al. (n.d.). A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers. PMC - NIH. Retrieved from [Link]
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